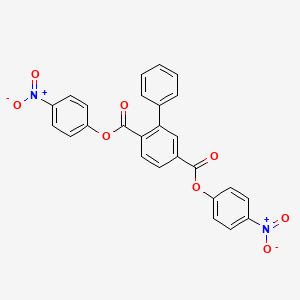

Bis(4-nitrophenyl) biphenyl-2,5-dicarboxylate

Description

Biphenyl-4,4′-dicarboxylic acid (BPDC) , belongs to the class of monomers known as aromatic dicarboxylic acids. Its chemical formula is C14H10O4. BPDC-based polymers exhibit excellent thermal stability, making them suitable for applications where high-temperature resistance is required .

Properties

Molecular Formula |

C26H16N2O8 |

|---|---|

Molecular Weight |

484.4 g/mol |

IUPAC Name |

bis(4-nitrophenyl) 2-phenylbenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C26H16N2O8/c29-25(35-21-11-7-19(8-12-21)27(31)32)18-6-15-23(24(16-18)17-4-2-1-3-5-17)26(30)36-22-13-9-20(10-14-22)28(33)34/h1-16H |

InChI Key |

NVDYYQCHEGTMPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis: BPDC can be synthesized by the direct reaction of biphenyl-4,4’-dicarboxylic acid chloride with phenol in the presence of a base.

Esterification: The dimethyl ester of biphenyl-4,4’-dicarboxylic acid can be prepared by reacting the acid with methanol in the presence of an acid catalyst.

Industrial Production Methods:: BPDC is industrially produced through the esterification route, followed by purification and isolation.

Chemical Reactions Analysis

BPDC undergoes various chemical reactions:

Ester Hydrolysis: The ester linkage can be hydrolyzed to regenerate the carboxylic acid.

Substitution Reactions: BPDC can undergo nucleophilic substitution reactions at the carboxylate groups.

Polymerization: BPDC is used as a monomer to prepare high-performance polymers with excellent thermal stability.

Common reagents include bases (such as sodium hydroxide), acid catalysts (such as sulfuric acid), and nucleophiles (such as amines).

Major products include BPDC-based polymers used in electrical insulation, encapsulation, and high-performance electronic devices.

Scientific Research Applications

BPDC finds applications in various fields:

Electronics: Used in liquid crystal polymers for electronics, optical devices, and automotive applications.

Metal-Organic Frameworks (MOFs): BPDC serves as a linker or ligand in MOFs with applications in gas storage, catalysis, sensing, and separation technology.

Biomedical Applications: Used in drug delivery systems and biomaterials due to its chemical properties.

Mechanism of Action

The exact mechanism by which BPDC exerts its effects depends on the specific application. For example, in MOFs, it contributes to the framework’s structure and properties.

Comparison with Similar Compounds

BPDC’s uniqueness lies in its combination of aromatic rings, carboxylic acid groups, and ester functionality. Similar compounds include other aromatic dicarboxylic acids like Bis(2,4-dichloro-5-nitrophenyl) carbonate and [1,1’-Biphenyl]-4,4’-dicarboxylic acid, dimethyl ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.